Pyrimidine
Overview
Description
Pyrimidine is an aromatic, heterocyclic, organic compound with the molecular formula C₄H₄N₂. It is structurally similar to pyridine, with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is a fundamental component of several important biomolecules, including nucleic acids, vitamins, and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine can be synthesized through various methods. One common approach involves the condensation of carbonyl compounds with amidines. For example, the reaction of ethyl acetoacetate with amidines can yield this compound derivatives . Another method involves the cyclization of β-dicarbonyl compounds with guanidine or urea under acidic or basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via multi-step processes involving the reaction of malononitrile with formamide, followed by cyclization and subsequent purification steps. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxides.
Reduction: Hydrogenation of this compound yields tetrahydrothis compound.
Substitution: this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Tetrahydrothis compound.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Pyrimidine and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound is used as a building block for synthesizing more complex molecules.
Biology: this compound derivatives are essential components of nucleic acids (cytosine, thymine, and uracil).
Medicine: this compound-based drugs are used to treat various conditions, including cancer, viral infections, and inflammatory diseases
Industry: this compound-containing polymers and materials are used in optoelectronics and photovoltaics.
Mechanism of Action
The mechanism of action of pyrimidine-based compounds varies depending on their specific application. For instance:
Comparison with Similar Compounds
Pyrimidine is part of a broader class of aromatic heterocyclic compounds. Similar compounds include:
Pyridine: A six-membered ring with one nitrogen atom.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2
Uniqueness of this compound: this compound’s unique structure, with nitrogen atoms at positions 1 and 3, allows it to participate in specific biochemical processes, such as forming the backbone of nucleic acids. This makes it distinct from other similar compounds .
Properties
IUPAC Name |
pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWVGJYEJSRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
190201-51-5 | |
Record name | Pyrimidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1051228 | |
Record name | Pyrimidine | |
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Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |
Record name | Pyrimidine | |
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Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
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Solubility |
1000 mg/mL at 25 °C | |
Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
12.9 [mmHg] | |
Record name | Pyrimidine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
289-95-2, 25247-63-6 | |
Record name | Pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimidine dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |
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Record name | Pyrimidine, dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |
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Record name | PYRIMIDINE | |
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Record name | Pyrimidine | |
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Record name | Pyrimidine | |
Source | EPA DSSTox | |
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Record name | Pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |
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Record name | PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |
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Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
Record name | Pyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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